cis-Bicyclo(4.1.0)hept-3-ene
CAS No.: 84194-54-7
Cat. No.: VC19298489
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84194-54-7 |
|---|---|
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol |
| IUPAC Name | bicyclo[4.1.0]hept-3-ene |
| Standard InChI | InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |
| Standard InChI Key | JBFDZEJAJZJORO-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCC2C1C2 |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Nomenclature
cis-Bicyclo[4.1.0]hept-3-ene belongs to the class of bicyclic compounds with a [4.1.0] carbon skeleton. Its IUPAC name derives from the numbering of the bridgehead carbons, where the cyclopropane ring (one carbon bridge) is fused to a seven-membered system. The "cis" designation indicates the relative stereochemistry of the bridgehead hydrogen atoms, which reside on the same side of the cyclopropane ring .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 16554-83-9 | |
| Molecular Formula | C₇H₁₀ | |
| Molecular Weight | 94.15 g/mol | |
| IUPAC Name | Bicyclo[4.1.0]hept-3-ene | |
| InChIKey | JBFDZEJAJZJORO-KNVOCYPGSA-N |
Stereochemical Considerations
The cis configuration imposes significant steric strain due to the proximity of the bridgehead hydrogens. This strain influences the compound’s reactivity, particularly in thermal and catalytic rearrangements. X-ray crystallography and NMR studies confirm the planar cyclopropane ring and the twisted geometry of the cyclohexene moiety .
Synthesis and Functionalization
Key Synthetic Routes
The synthesis of cis-bicyclo[4.1.0]hept-3-ene often begins with 1,4-cyclohexanedione, as outlined in asymmetric syntheses of carbocyclic nucleoside analogues . A stereoselective approach involves:
-
Allylic Oxidation: Diastereoselective oxidation of terminal alkenes using SeO₂ and tert-butyl hydroperoxide to yield allylic alcohols .
-
Hydroboration-Oxidation: 9-BBN-mediated hydroboration ensures high regioselectivity, favoring anti-Markovnikov addition .
-
Cyclopropanation: Transition metal-catalyzed cyclopropanation of cyclohexene derivatives completes the bicyclic framework .
Halogenated Derivatives
Halogenation at the 7-position significantly alters reactivity. For example:
-
7,7-Dichloro-trans-bicyclo[4.1.0]hept-3-ene undergoes thermal isomerization to the cis-fused isomer at 120°C .
-
7,7-Dibromo derivatives favor ring expansion over isomerization, forming cycloheptene products .
Physical and Thermodynamic Properties
Phase Change Data
Enthalpy of vaporization (ΔvapH) studies reveal solvent-dependent behavior:
EB = Ebulliometry; A = Approximation method
Computed Physicochemical Properties
PubChem data highlight critical parameters influencing solubility and reactivity :
-
XLogP3: 2.2 (indicative of high hydrophobicity)
-
Topological Polar Surface Area: 0 Ų (non-polar character)
-
Rotatable Bonds: 0 (rigid bicyclic framework)
Thermal and Catalytic Reactivity
Thermal Rearrangements
-
7,7-Dichloro-trans isomer: Rearranges to cis-bicyclo[4.1.0]hept-3-ene via a non-ionic mechanism (ΔG‡ ≈ 100 kJ/mol) .
-
7,7-Dibromo-trans isomer: Prefers ring expansion to cycloheptene derivatives due to bromine’s leaving-group ability .
Transition Metal-Promoted Isomerization
Rhodium(I) complexes catalyze the isomerization of trans- to cis-bicyclo[4.1.0]hept-3-ene with >95% stereoselectivity . This reaction proceeds via a twist-bent σ-bond intermediate, as evidenced by computational studies .
Applications in Organic Synthesis
Carbocyclic Nucleoside Analogues
Functionalized bicyclo[4.1.0]heptane derivatives serve as scaffolds for antiviral agents. For instance:
-
Compound 3d (a triazole derivative) shows moderate activity against coxsackie B4 virus (EC₅₀ = 12 µM) .
-
Stereoselective hydroboration enables the installation of hydroxymethyl groups critical for biological activity .
Mechanistic Probes
The strained bicyclic framework is a model for studying:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume